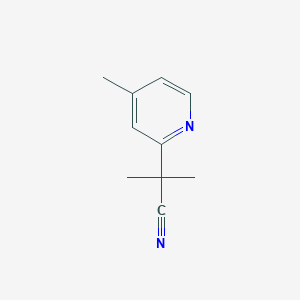

2-Methyl-2-(4-methylpyridin-2-yl)propanenitrile

Vue d'ensemble

Description

2-Methyl-2-(4-methylpyridin-2-yl)propanenitrile, also known as 4-methylpyridine-2-carboxamide, is an organic compound with a molecular formula of C9H10N2. It is a colorless solid that is soluble in water and ethanol. It is used in the synthesis of pharmaceuticals and in the manufacture of dyes, lubricants, and surfactants. It is also used as a flavoring agent in food.

Applications De Recherche Scientifique

Coordination Chemistry and Ligand Design

A novel pentadentate amine/imine ligand, derived from the condensation of 2-Methyl-2-(pyridin-2-yl)propane-1,3-diamine and formaldehyde, and its reaction with 2-vinylpyridine, has shown potential in forming complexes with first-row transition metals such as Ni, Fe, Zn, and Cu. These complexes, characterized by single-crystal X-ray structure analyses, exhibit varied coordination environments and have implications for the design of new metal-organic frameworks and catalysts (Schmidt, Wiedemann, & Grohmann, 2011).

Catalysis

Research on Group 10 metal aminopyridinato complexes has highlighted their synthesis, structure, and application in aryl-Cl activation and hydrosilane polymerization. These complexes serve as efficient catalysts for Suzuki cross-coupling reactions and polymerization of MeH2SiSiH2Me towards soluble, linear poly(methylsilane), demonstrating the versatile catalytic applications of pyridine-based ligands (Deeken et al., 2006).

Anti-inflammatory Activity

A study on the anti-inflammatory activity of 3-cyano-2-pyridone based compounds revealed significant potential. Through synthesis, crystallization, and polymorphic analysis, these compounds exhibited promising anti-inflammatory effects, showcasing the therapeutic potential of pyridine derivatives (Rai, Singh, Khanam, & Tewari, 2016).

Synthetic Applications

The versatility of pyridine compounds in synthesis has been demonstrated through reactions of pyridines with acetylenic esters, leading to a variety of heterocyclic compounds. These synthetic methodologies offer valuable routes for the preparation of complex organic molecules with potential applications in pharmaceuticals and agrochemicals (Acheson & Woollard, 1975).

Nanoporous Materials

The development of silsesquioxane-based fluorescent nanoporous polymers derived from novel AIE chromophores illustrates the application of pyridine derivatives in material science. These materials, capable of concurrent detection and adsorption of Ru3+, represent an innovative approach to sensing and removal of heavy metal ions, highlighting the intersection of organic synthesis and material engineering (Yan, Yang, & Liu, 2020).

Mécanisme D'action

Mode of Action

It is known that the compound contains a nitrile group, which can interact with various enzymes and receptors in the body .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity .

Propriétés

IUPAC Name |

2-methyl-2-(4-methylpyridin-2-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-8-4-5-12-9(6-8)10(2,3)7-11/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIUDJVQMGJPEAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C(C)(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50435949 | |

| Record name | 2-methyl-2-(4-methylpyridin-2-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260981-46-2 | |

| Record name | 2-methyl-2-(4-methylpyridin-2-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

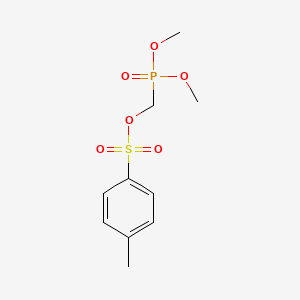

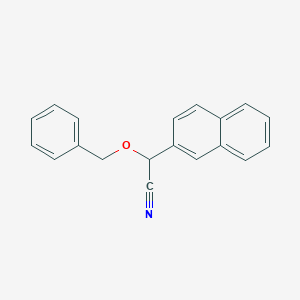

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-8-methoxy-3-nitroimidazo[1,2-A]pyrazine](/img/structure/B1609816.png)